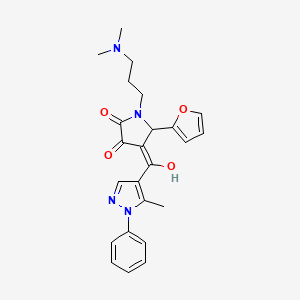

1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one

描述

This compound features a pyrrol-2(5H)-one core substituted with a dimethylaminopropyl chain at position 1, a furan-2-yl group at position 5, a hydroxyl group at position 3, and a 5-methyl-1-phenylpyrazole-4-carbonyl moiety at position 4 . The dimethylaminopropyl group enhances solubility through its tertiary amine, while the furan and pyrazole substituents contribute to π-π interactions and hydrogen bonding, critical for biological activity. The hydroxyl group at position 3 may participate in intramolecular hydrogen bonding, stabilizing the enol tautomer, as observed in similar hydroxypyrazole systems .

属性

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-16-18(15-25-28(16)17-9-5-4-6-10-17)22(29)20-21(19-11-7-14-32-19)27(24(31)23(20)30)13-8-12-26(2)3/h4-7,9-11,14-15,21,29H,8,12-13H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETIOOKAHUOJLE-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CC=CO4)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-(dimethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.394 g/mol. Its structural features include a furan ring, a pyrrole moiety, and a dimethylamino propyl side chain, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the furan and pyrazole rings could facilitate interactions with various biological targets, such as enzymes and receptors involved in disease processes.

Anticonvulsant Activity

A study highlighted the anticonvulsant potential of structurally related compounds tested in picrotoxin-induced seizure models. Although specific data on this compound's anticonvulsant activity is limited, its structural analogs have shown promising results in reducing seizure frequency and severity .

Anticancer Properties

The compound's potential anticancer activity can be inferred from studies on similar molecules that target cancer cell lines. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells :

-

Structure-Activity Relationship (SAR) :

- The effectiveness of related compounds often depends on specific substituents in their structure. For example, the presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines . Understanding these relationships can guide modifications to enhance the efficacy of this compound.

Data Table: Summary of Biological Activities

相似化合物的比较

Structural Comparisons

Key Observations :

- Position 4 Substituents: The target compound’s 5-methyl-1-phenylpyrazole-4-carbonyl group distinguishes it from benzoyl (e.g., ) or furan-carbonyl (e.g., ) derivatives. Pyrazole rings are known for their role in enhancing metabolic stability and receptor binding in medicinal chemistry .

- Aromatic Groups : The furan-2-yl group in the target compound provides an electron-rich heterocycle, contrasting with fluorophenyl () or p-tolyl () substituents. Furan derivatives are associated with antimicrobial and cytotoxic activities .

- Solubility Modifiers: The dimethylaminopropyl chain is a common feature in several analogs (), likely improving aqueous solubility via protonation under physiological conditions.

Physicochemical Properties

- Molecular Weight and LogP : The target compound’s molecular weight (~500 g/mol, estimated) and logP (predicted >3) are influenced by its hydrophobic pyrazole and furan groups. This contrasts with the more polar 4-methoxyphenyl derivative (), which may have lower logP.

- Hydrogen Bonding : The 3-OH group and carbonyl moieties enable hydrogen bonding, critical for target interactions. This is consistent with hydroxypyrazole systems stabilized by intramolecular hydrogen bonds .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodology : Base-assisted cyclization is a common approach for pyrrol-2-one derivatives. For example, analogs like 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one are synthesized via cyclization of diketones or keto-esters in the presence of bases like KOH or NaOH . Purification typically involves column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol . Yield optimization may require temperature control (e.g., 80–100°C) and inert atmospheres to prevent oxidation of sensitive moieties like the furan or pyrazole groups.

Q. How should structural confirmation be performed for this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., hydroxyl group at C3, furan at C5) and FTIR to verify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS ) is critical for validating the molecular formula, especially given the compound’s complex substituents (e.g., dimethylamino propyl, pyrazole-4-carbonyl) .

Q. What solvents and conditions are suitable for handling this compound?

- Methodology : Due to the hydroxyl and carbonyl groups, polar aprotic solvents (e.g., DMF, DMSO) are recommended for reactions. Storage should be under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the pyrrol-2-one ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or furan rings) affect bioactivity or physicochemical properties?

- Methodology : Use SAR studies by synthesizing analogs with variations (e.g., replacing 5-methyl-1-phenylpyrazole with 5-chloro-1-(4-fluorophenyl)pyrazole). Compare solubility (via HPLC logP analysis), thermal stability (DSC/TGA), and bioactivity (e.g., enzyme inhibition assays). For example, substituting the furan with a thiophene increased lipophilicity in related compounds .

Q. What computational methods can predict binding interactions of this compound with biological targets?

- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger. Focus on the pyrazole-4-carbonyl group, which may act as a hydrogen-bond acceptor. Validate predictions with in vitro assays (e.g., fluorescence polarization for protein binding) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodology : For complex splitting in 1H NMR , use 2D experiments (e.g., COSY, NOESY) to identify coupling between the dimethylamino propyl chain and adjacent protons. For ambiguous carbonyl signals in 13C NMR , compare with analogs like 5-(4-chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one , where carbonyl resonances appear near 175 ppm .

Q. What strategies improve the low yields observed in multi-step syntheses of this compound?

- Methodology : Optimize reaction intermediates (e.g., protect the hydroxyl group during pyrazole coupling to prevent side reactions). For example, yields for 5-(4-aminophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one increased from 44% to 86% by using Boc-protected amines and Pd-catalyzed cross-coupling .

Q. How can solubility challenges in aqueous assays be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。